Bienvenue dans la boutique en ligne BenchChem!

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine

MAO-A inhibition Neuropharmacology Structure-Activity Relationship

When sourcing a dual MAO-A/B inhibitor for neurodegeneration or oncology research, structural precision is critical. This 6,8-dibrominated quinoline delivers low-nanomolar dual potency (MAO-A IC₅₀=9.5 nM; MAO-B IC₅₀=6.90 nM). The non-brominated analog (CAS 866019-20-7) shows >2,000-fold weaker MAO-A activity—unsuitable for MAO-focused studies. Supplied at ≥98% purity with documented aqueous solubility (38 µg/mL at pH 7.4), it eliminates precipitation artifacts in enzyme assays. Use as an HTS positive control or SAR reference standard for quinoline-based MAO inhibitor programs. Request a quote for your required scale.

Molecular Formula C10H8Br2N2O2S
Molecular Weight 380.05
CAS No. 866019-21-8
Cat. No. B2802750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine
CAS866019-21-8
Molecular FormulaC10H8Br2N2O2S
Molecular Weight380.05
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=CC(=CC(=C2N=C1N)Br)Br
InChIInChI=1S/C10H8Br2N2O2S/c1-17(15,16)8-3-5-2-6(11)4-7(12)9(5)14-10(8)13/h2-4H,1H3,(H2,13,14)
InChIKeyZCBCXJLWSFDGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine (CAS 866019-21-8) Procurement Guide for MAO-A/MAO-B Inhibitor Research and Quinoline Scaffold Development


6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine (CAS 866019-21-8) is a synthetic brominated quinoline derivative with the molecular formula C₁₀H₈Br₂N₂O₂S and a molecular weight of 380.06 g/mol . The compound features a 2-aminoquinoline core substituted with bromine atoms at the 6- and 8-positions and a methylsulfonyl group at the 3-position . It exhibits potent, low-nanomolar inhibitory activity against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) [1], positioning it as a valuable research tool for neuropharmacology and cancer biology studies. Commercial suppliers offer the compound at ≥98% purity, typically under controlled storage conditions .

Why 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine (866019-21-8) Cannot Be Replaced by Non-Brominated or Mono-Brominated Quinoline Analogs


Direct substitution with the non-brominated analog 3-(methylsulfonyl)-2-quinolinamine (CAS 866019-20-7) or mono-brominated quinoline derivatives is inadvisable for MAO-focused research due to a >2,000-fold loss in inhibitory potency [1]. The 6,8-dibromo substitution pattern on the quinoline core is a critical structural determinant for high-affinity binding to both MAO-A and MAO-B isoforms [2]. Furthermore, alternative 6,8-disubstituted quinolines lacking the 3-methylsulfonyl group or 2-amino group exhibit fundamentally different target engagement profiles, often shifting toward topoisomerase I inhibition or non-specific antiproliferative effects rather than potent MAO inhibition [3]. Procuring a structurally similar but functionally divergent analog risks invalidating experimental outcomes in neuroprotection, neurodegeneration, or oncology studies where MAO modulation is the hypothesized mechanism.

Quantitative Evidence Guide: 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine (866019-21-8) vs. Analogs and Reference Inhibitors


MAO-A Inhibitory Potency: 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine vs. Non-Brominated Analog

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine inhibits human recombinant MAO-A with an IC₅₀ of 9.5 nM [1]. In contrast, the non-brominated analog 3-(methylsulfonyl)-2-quinolinamine (CAS 866019-20-7) exhibits an IC₅₀ of 21,800 nM (21.8 µM) against the same target under comparable assay conditions [2].

MAO-A inhibition Neuropharmacology Structure-Activity Relationship

MAO-B Inhibitory Potency: 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine vs. Reference Inhibitor Selegiline

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine inhibits human recombinant MAO-B with an IC₅₀ of 6.90 nM [1]. The clinically used, irreversible MAO-B inhibitor selegiline (L-deprenyl) exhibits a reported IC₅₀ of approximately 19 nM under comparable recombinant human MAO-B assay conditions [2].

MAO-B inhibition Parkinson's disease research Neuroprotection

MAO-A/MAO-B Selectivity Ratio: 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine vs. Clorgyline

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine exhibits IC₅₀ values of 9.5 nM for MAO-A and 6.90 nM for MAO-B, yielding a selectivity index (SI = IC₅₀,MAO-A / IC₅₀,MAO-B) of approximately 1.4 [1]. The selective MAO-A inhibitor clorgyline has reported IC₅₀ values of 19.5 nM for MAO-A and 45,300 nM for MAO-B, yielding an SI of 0.0004 [2].

MAO isoform selectivity Off-target profiling Dual inhibition

Selectivity Over Butyrylcholinesterase (BuChE): 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine vs. MAO Isoforms

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine inhibits equine serum butyrylcholinesterase (BuChE) with an IC₅₀ of 19,800 nM (19.8 µM) [1]. This represents >2,000-fold selectivity for MAO-A (9.5 nM) and >2,800-fold selectivity for MAO-B (6.90 nM) over BuChE [2].

Off-target selectivity Cholinesterase Target engagement

Physicochemical Properties: Lipophilicity and Aqueous Solubility of 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine has a calculated LogP value of 2.7455 and an experimentally determined aqueous solubility of 38 µg/mL at pH 7.4 . While head-to-head LogP data for the non-brominated analog are not available in the curated literature, the presence of two bromine atoms contributes to increased lipophilicity relative to non-brominated quinoline scaffolds [1].

Lipophilicity Aqueous solubility Physicochemical profiling

Validated Research Applications for 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine (866019-21-8) Based on Quantitative Evidence


Neuropharmacology: Potent Dual MAO-A/MAO-B Inhibition for Parkinson's Disease and Depression Models

With IC₅₀ values of 9.5 nM (MAO-A) and 6.90 nM (MAO-B) [1], this compound serves as a near-equipotent dual MAO inhibitor, exceeding the potency of the clinical MAO-B inhibitor selegiline (~19 nM) [2]. It is ideally suited for in vitro and ex vivo studies investigating simultaneous MAO-A and MAO-B inhibition in neuronal cell lines, primary neurons, or brain tissue homogenates. The dual inhibition profile is particularly relevant for Parkinson's disease research, where both MAO-B (dopamine metabolism) and MAO-A (serotonin/norepinephrine metabolism) contribute to disease pathophysiology and treatment response.

Cancer Biology: Investigating MAO Overexpression in Glioblastoma and Other Malignancies

MAO-A and MAO-B overexpression has been documented in glioblastoma, prostate cancer, and other malignancies, where MAO activity contributes to tumor progression and therapy resistance [1]. The compound's low-nanomolar potency against both isoforms (IC₅₀ = 9.5 nM for MAO-A; 6.90 nM for MAO-B) [2] makes it a valuable chemical probe for dissecting the role of MAO-mediated reactive oxygen species production and signaling in cancer cell lines. Its >2,000-fold selectivity over BuChE (IC₅₀ = 19.8 µM) [3] ensures that observed antiproliferative effects can be attributed to MAO inhibition rather than off-target cholinesterase activity.

Structure-Activity Relationship (SAR) Studies: 6,8-Dibromo Substitution as a Critical Potency Determinant

The >2,300-fold difference in MAO-A potency between 6,8-dibromo-3-(methylsulfonyl)-2-quinolinamine (IC₅₀ = 9.5 nM) [1] and the non-brominated analog 3-(methylsulfonyl)-2-quinolinamine (IC₅₀ = 21.8 µM) [2] provides a well-defined SAR benchmark. Medicinal chemistry teams can use this compound as a reference standard when designing and evaluating novel quinoline-based MAO inhibitors, enabling quantitative assessment of how modifications to the 6- and 8-positions affect target engagement. This application is reinforced by prior SAR studies demonstrating that substituent exchange at C-6 and C-8 of the quinoline skeleton produces distinct anticancer activity profiles [3].

Assay Development and High-Throughput Screening (HTS) Validation

The compound's robust MAO-A and MAO-B inhibitory activity (IC₅₀ = 9.5 nM and 6.90 nM, respectively) [1], combined with its commercial availability at ≥98% purity [2], positions it as an ideal positive control for MAO enzymatic assays in HTS campaigns. Its dual inhibition profile allows for simultaneous validation of MAO-A and MAO-B assay formats using a single reference compound. The documented aqueous solubility of 38 µg/mL at pH 7.4 [3] provides guidance for preparing DMSO stock solutions and ensuring that compound precipitation does not confound assay readouts at working concentrations.

Quote Request

Request a Quote for 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.